
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, a methylphenyl group, and a thiazolyl group
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- typically involves multi-step synthetic routes. One common method includes the reaction of 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of anticoagulant drugs due to its inhibitory activity against coagulation factors.
Biological Research: The compound is studied for its potential antifungal and insecticidal properties, making it a candidate for agricultural applications.
Pharmaceutical Industry: It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- involves its interaction with specific molecular targets. For instance, in anticoagulant applications, the compound inhibits Factor XIa, a key enzyme in the coagulation cascade . This inhibition is achieved through the formation of hydrogen bonds with amino acid residues in the active site of the enzyme, thereby preventing its activity .
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- can be compared with other similar compounds such as:
5-Phenyl-1H-pyrazole-3-carboxamide: This compound shares a similar pyrazole core but lacks the thiazolyl group, which may affect its biological activity and chemical reactivity.
1H-Pyrazole-5-carboxamide derivatives: These compounds contain variations in the substituents on the pyrazole ring, leading to differences in their pharmacological profiles and applications.
The unique combination of the pyrazole, carboxamide, methylphenyl, and thiazolyl groups in 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- contributes to its distinct properties and potential as a versatile compound in scientific research.
Propiedades
Número CAS |
130421-53-3 |
|---|---|
Fórmula molecular |
C14H12N4OS |
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-10(5-3-9)11-8-12(18-17-11)13(19)16-14-15-6-7-20-14/h2-8H,1H3,(H,17,18)(H,15,16,19) |
Clave InChI |
YVKHXBLYUWHHLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



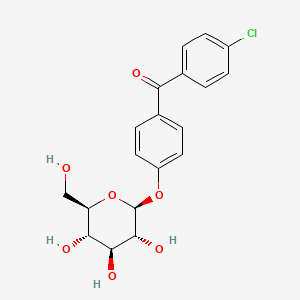
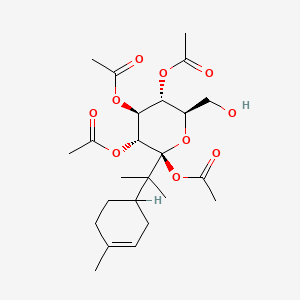
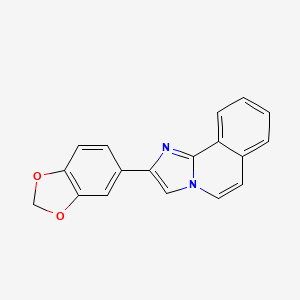

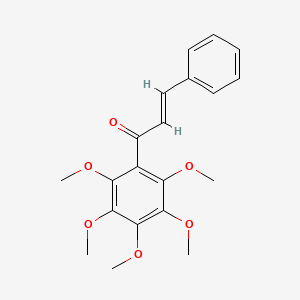

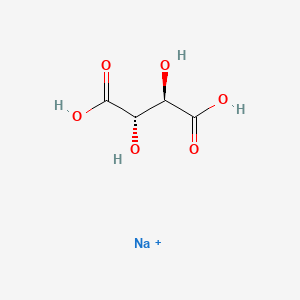

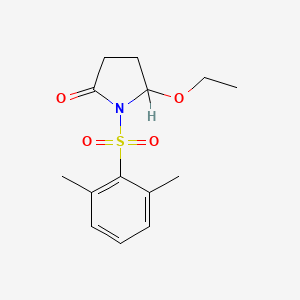
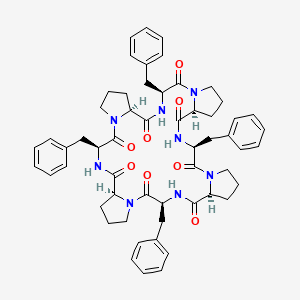
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)


